molecular formula C13H21N3O4S B6006226 ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B6006226
M. Wt: 315.39 g/mol
InChI Key: CAJGMEMFKPLHTD-UHFFFAOYSA-N
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Description

ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core . The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves esterification to introduce the ethyl piperidine carboxylate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity . The pyrazole ring may also interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of a pyrazole ring, sulfonyl group, and piperidine carboxylate ester. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-4-20-13(17)11-5-7-16(8-6-11)21(18,19)12-9-15(3)14-10(12)2/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGMEMFKPLHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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